Hydroxythiohomosildenafil
Description
Contextualization within Phosphodiesterase Type 5 Inhibitor Analogs
Hydroxythiohomosildenafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor analogue. smolecule.com The PDE5 enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP); by inhibiting this enzyme, its analogues can influence specific physiological pathways. smolecule.com this compound's structural design as an analogue of sildenafil (B151) means it shares a similar core structure with approved PDE5 inhibitors. jfda-online.com
The landscape of PDE5 inhibitor analogues is diverse, with numerous synthetic compounds created by altering the molecular structure of approved drugs like sildenafil, tadalafil, and vardenafil (B611638). jfda-online.com These modifications are often an attempt to create new chemical entities that may circumvent existing patents or evade detection by standard analytical tests for known pharmaceuticals. jfda-online.com this compound is one of many such sildenafil analogues that have been identified, alongside compounds like thiosildenafil (B29118), thiohomosildenafil, acetildenafil, and propoxyphenyl-thiohomosildenafil. jfda-online.comnih.govtandfonline.comjfda-online.com The key structural difference in these "thio" analogues is the replacement of a carbonyl oxygen with a sulfur atom, forming a thioamide group. jfda-online.comjfda-online.com
Historical Perspective of Identification and Emergence
The emergence of this compound is not linked to conventional pharmaceutical development but rather to its discovery as an undeclared ingredient in dietary supplements. The first report of its detection appeared in 2009, when researchers identified the novel compound in two herbal dietary supplements marketed for sexual enhancement that were purchased online. nih.govtandfonline.com Structural elucidation was performed using a combination of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com
Following its initial discovery, this compound, along with other thio-sildenafil analogues like thiosildenafil and thiohomosildenafil, was subsequently identified in other adulterated products. jfda-online.comjfda-online.com For instance, between January and October 2009, regulatory surveillance in Taiwan detected this compound in three different supplement samples. jfda-online.comjfda-online.com The presence of these synthetic compounds in products falsely labeled as "herbal" or "natural" highlights a global issue of adulteration in the dietary supplement market, where such analogues are synthesized to mimic the effects of approved drugs while attempting to remain anonymous to regulators and consumers. jfda-online.com
Research Significance and Interdisciplinary Relevance
The primary research significance of this compound lies not in its therapeutic potential, as it is an unapproved and uncharacterized substance, but in the analytical and regulatory challenges it presents. Its study has interdisciplinary relevance spanning analytical chemistry, forensic science, and public health.
Analytical Chemistry : The proliferation of this compound and other undeclared analogues has driven the development of more sophisticated and comprehensive analytical methods. mdpi.com Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), high-resolution mass spectrometry (HRMS), and NMR are essential for the unambiguous identification and structural elucidation of these novel compounds in complex matrices like herbal products. nih.govjfda-online.comnih.gov Researchers have developed specific methods to simultaneously screen for multiple analogues, including this compound, to ensure the quality and safety of dietary supplements. nih.gov
Forensic Science : The detection of this compound has extended into forensic investigations. In one documented case, the compound, along with thiosildenafil and sildenafil, was identified in the hair of a suspect, demonstrating its relevance as a xenobiotic marker in toxicological analysis for legal proceedings. nih.govscience.gov This application underscores the need for forensic laboratories to continuously update their libraries and methods to include newly emerging synthetic compounds.
Regulatory Science and Public Health : The covert inclusion of unapproved active pharmaceutical ingredients like this compound in widely available supplements represents a significant public health concern. researchgate.net Its study is crucial for regulatory agencies to understand the scope of the problem and to implement effective screening programs to protect consumers. researchgate.net The identification of such compounds contributes to a growing body of knowledge about the adulteration of consumer products, informing policy and enforcement actions. jfda-online.com
Detailed Research Findings
Research has focused extensively on the detection and structural characterization of this compound.
Table 1: Analytical Methods for the Identification of this compound
| Analytical Technique | Application | Reference |
|---|---|---|
| HPLC-MS/MS | Separation and identification of this compound and other analogues in dietary supplements. nih.gov | nih.gov |
| NMR Spectroscopy | Elucidation of the precise chemical structure, confirming the hydroxyethyl (B10761427) group and the thione moiety. nih.govtandfonline.comjfda-online.com | nih.govtandfonline.comjfda-online.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to establish the elemental composition of the molecule. jfda-online.comjfda-online.com | jfda-online.comjfda-online.com |
| Infrared (IR) & Ultraviolet (UV) Spectroscopy | Characterization of functional groups and chromophores within the molecule. nih.govtandfonline.comjfda-online.com | nih.govtandfonline.comjfda-online.com |
| HPTLC | A screening method for the presence of multiple PDE5 inhibitors and their analogs in various products. nih.gov | nih.gov |
Mentioned Compounds
Table 2: Chemical Compounds Referenced in this Article
| Compound Name | Classification |
|---|---|
| Acetildenafil | Sildenafil Analogue |
| Aminotadalafil | Tadalafil Analogue |
| Dimethylsildenafil | Sildenafil Analogue |
| Homosildenafil | Sildenafil Analogue |
| This compound | Sildenafil Analogue |
| Propoxyphenyl-thiohomosildenafil | Sildenafil Analogue |
| Sildenafil | PDE5 Inhibitor |
| Tadalafil | PDE5 Inhibitor |
| Thiodimethylsildenafil | Sildenafil Analogue |
| Thiohomosildenafil | Sildenafil Analogue |
| Thiosildenafil | Sildenafil Analogue |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVSAQIQEGFWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197338 | |
| Record name | Hydroxythiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-82-0 | |
| Record name | Hydroxythiohomosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxythiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxythiohomosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTHIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis, Structural Modifications, and Derivation Pathways of Hydroxythiohomosildenafil
Synthetic Methodologies and Precursors
The synthesis of Hydroxythiohomosildenafil is not detailed as a distinct, published procedure in academic literature but can be inferred from the synthesis of sildenafil (B151) and its other known analogues. nih.govmdpi.com The general approach involves the preparation of a modified sildenafil precursor that already contains the N-hydroxyethyl piperazine (B1678402) group, followed by a thionation reaction to replace the carbonyl oxygen with sulfur.
The derivation of this compound from the sildenafil template involves two targeted chemical transformations that alter the compound's structure and properties.
A key modification in this compound is the replacement of the carbonyl oxygen on the pyrazolopyrimidine ring with a sulfur atom, converting the lactam functional group to a thiolactam. nih.gov This transformation, known as thionation or thionylation, is a common strategy in medicinal chemistry to create thioamides, which can act as bioisosteres of amides and may exhibit altered chemical stability or biological activity. nih.gov
The thionation of the amide bond in the sildenafil core is typically achieved using specialized sulfurating agents. These reagents are capable of converting carbonyl groups (C=O) into thiocarbonyl groups (C=S). The choice of reagent depends on factors like substrate tolerance, reaction conditions, and desired yield.
Interactive Table 1: Common Thionating Agents for Amide to Thioamide Conversion
| Reagent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | High temperature (e.g., boiling toluene or xylene) | Commonly used in laboratory synthesis for its effectiveness with a wide range of amides. chemrxiv.org |
| Phosphorus Pentasulfide | P₄S₁₀ | High temperature, often in a high-boiling solvent like pyridine | A powerful, traditional thionating agent, though its reactivity can sometimes lead to side products. chemrxiv.org |
| Sodium Hydrosulfide | NaSH | Varies; can be used in polar solvents like DMSO at elevated temperatures | A source of sulfide ions used in some multicomponent reactions to form thioamides. nih.gov |
| Elemental Sulfur | S₈ | Often requires a catalyst or co-reagent and high temperatures | Can be used in specific reactions like the Willgerodt-Kindler reaction to form thioamides from ketones or acids. nih.govchemrxiv.org |
The second defining feature of this compound is the presence of an N-hydroxyethyl group on the piperazine ring, in place of the N-methyl group found in sildenafil. researchgate.netresearchgate.net This modification is typically introduced by using a different starting material for the piperazine component during the synthesis.
The synthesis of sildenafil involves coupling 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine. mdpi.com To produce the hydroxyhomo analogue, N-(2-hydroxyethyl)piperazine would be used instead of N-methylpiperazine in this condensation step. This reaction forms the sulfonamide bond and incorporates the desired N-hydroxyethyl moiety. The reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the sulfonyl chloride group.
While specific optimization studies for the large-scale production of this compound are not publicly documented, general principles from related chemical processes can be applied to understand the key parameters for synthesis.
Scaling up thionation reactions from the laboratory bench to industrial production presents several challenges. The choice of sulfur source, reaction temperature, and solvent are critical variables that must be optimized for safety, efficiency, and cost-effectiveness. For instance, processes that can be conducted continuously are often more adaptable to large-scale operations than batch processes. google.com High-temperature reactions common with reagents like Lawesson's or P₄S₁₀ may require specialized equipment for heat management and containment on a larger scale. The operational simplicity and lower cost of reagents like aqueous ammonium sulfide or sodium sulfide make them attractive for scalable preparations, although they may require different reaction setups to be effective. researchgate.netorganic-chemistry.org
Interactive Table 2: Factors Affecting Thiolation Reaction Scalability
| Factor | Consideration for Scalability | Example |
|---|---|---|
| Reagent Choice | Cost, availability, safety, and waste products. | Moving from expensive, specialized reagents to cheaper, commodity sulfur sources like elemental sulfur or sodium sulfide. nih.govgoogle.com |
| Solvent | Environmental impact, cost, ease of recovery, and boiling point. | Using recoverable solvents or developing water-based reaction systems to improve the process's green chemistry profile. organic-chemistry.org |
| Temperature Control | Managing exothermic or endothermic processes to prevent runaway reactions and ensure consistent product quality. | Implementing robust heating and cooling systems in the reactor vessel. |
| Work-up/Purification | Efficiency of product isolation and removal of toxic or odorous byproducts. | Developing crystallization-based purification methods to avoid large-scale chromatography. |
| Process Type | Continuous flow vs. batch processing. | Continuous processes can offer better control and efficiency for large volumes. google.com |
A variety of reagents can serve as the sulfur source for the thionation of amides. The selection of a particular source is dictated by the specific substrate, desired reaction conditions, and the scale of the synthesis. While phosphorus-based reagents are common, simpler inorganic sulfur compounds and elemental sulfur are also widely used.
Elemental sulfur (S₈) is an inexpensive and readily available sulfur source, though its direct use often requires high temperatures or activation via nucleophiles or reducing agents. nih.govchemrxiv.org Other sources include hydrogen sulfide (H₂S) and its salts like sodium hydrosulfide (NaSH) and sodium sulfide (Na₂S), which can be effective in various multicomponent reactions to generate thioamides. nih.govgoogle.com Carbon disulfide (CS₂) and carbonyl sulfide (COS) have also been employed in certain industrial processes for thioamide synthesis, often in the presence of a catalyst. google.com
Interactive Table 3: Comparison of Alternative Sulfur Sources
| Sulfur Source | State/Formula | Key Features |
|---|---|---|
| Elemental Sulfur | Solid / S₈ | Inexpensive and atom-economical; often requires high energy input or activation. nih.gov |
| Sodium Hydrosulfide | Solid / NaSH | Soluble source of hydrosulfide ions; used in various base-mediated reactions. nih.gov |
| Sodium Sulfide | Solid / Na₂S | A stronger base than NaSH; can serve as a sulfur source in aqueous or organic media. organic-chemistry.org |
| Hydrogen Sulfide | Gas / H₂S | Highly toxic and flammable gas; effective but poses significant handling challenges. google.com |
| Carbon Disulfide | Liquid / CS₂ | Volatile and flammable liquid; used in specific catalyzed reactions for thionation. google.com |
| Phosphorus Pentasulfide | Solid / P₄S₁₀ | Highly effective but can be harsh; generates phosphorus-based byproducts. chemrxiv.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sildenafil |
| Thiohomosildenafil |
| Thiosildenafil (B29118) |
| N-(2-hydroxyethyl)piperazine |
| N-methylpiperazine |
Reaction Conditions and Optimization Studies
Chemical Reactions and Analog Synthesis
The creation of the this compound molecule is not a single reaction but a convergent synthesis pathway. This process involves the separate synthesis of key intermediates which are then combined and modified. Foundational reactions in the synthesis of the sildenafil scaffold, which serves as a precursor, include reduction and substitution reactions.
A critical step in the synthesis of the sildenafil backbone involves the reduction of a nitro group. In established synthetic routes for sildenafil, an aminopyrazole carboxamide intermediate is required for the final cyclization step ic.ac.uk. This amino group is typically introduced by the reduction of a corresponding nitropyrazole precursor ic.ac.uk.
The reaction involves the conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂), which is essential for subsequent amide bond formation and cyclization. A common method for this transformation is catalytic hydrogenation, where the nitropyrazole is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) ic.ac.uk. This method is favored in commercial syntheses for its efficiency and the clean nature of the reaction products ic.ac.uk. The removal of a tin chloride reduction process was a key alteration in the development of greener commercial syntheses for sildenafil nih.govsemanticscholar.org.
Table 1: Overview of Reduction Reaction in Sildenafil Scaffold Synthesis
| Reaction Type | Reactant | Key Reagents | Product | Purpose in Synthesis |
|---|
Substitution reactions are fundamental to assembling the final structure of this compound, occurring at two distinct sites on the molecule.
First, a crucial substitution occurs at the 5'-position of the phenyl ring. The synthesis involves a chlorosulfonylation reaction on a 2-ethoxyphenyl intermediate, creating a reactive sulfonyl chloride group (-SO₂Cl) nih.govresearchgate.net. This group then undergoes a nucleophilic substitution reaction with a suitable piperazine derivative. For the synthesis of this compound specifically, N-(2-hydroxyethyl)piperazine would be used. The nitrogen atom of the piperazine acts as a nucleophile, displacing the chloride ion and forming a stable sulfonamide bond nih.gov. This step attaches the characteristic side chain to the phenyl ring of the sildenafil core.
The second key substitution reaction defines the "thio" aspect of the molecule. The pyrazolopyrimidinone core of the sildenafil-type precursor contains a carbonyl group (C=O). This oxygen atom is replaced with a sulfur atom in a thionation reaction to yield the thiocarbonyl (C=S) functional group jfda-online.comresearchgate.net. This transformation can be accomplished using a variety of thionating agents, with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent being commonly cited for this type of conversion on pyrazolopyrimidine-one moieties researchgate.net.
Table 2: Key Substitution Reactions in the Synthesis of this compound
| Reaction Type | Site of Reaction | Reactants | Key Reagents | Bond Formed/Modified |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | Phenylsulfonyl chloride | 5-(5-chlorosulfonyl-2-ethoxyphenyl) intermediate, N-(2-hydroxyethyl)piperazine | Base (to neutralize HCl) | Sulfonamide bond (-SO₂-N) |
The synthetic principles applied to create this compound are also used to generate other analogs.
Thiosildenafil: The synthesis of thiosildenafil is directly analogous to that of other thionated sildenafil derivatives. The process starts with the sildenafil molecule itself. The key and final step is a thionation reaction, where the carbonyl oxygen of the pyrazolopyrimidinone ring in sildenafil is substituted for a sulfur atom researchgate.net. As with this compound, this is typically achieved using a thionating agent like phosphorus pentasulfide (P₂S₅) researchgate.net. The result is a molecule that is identical to sildenafil except for the presence of a thiocarbonyl in place of a carbonyl group.
Aminotadalafil: Aminotadalafil is a structural analog of tadalafil, not sildenafil medchemexpress.comcaymanchem.com. As such, its synthesis does not originate from the sildenafil or this compound scaffold. Tadalafil and its derivatives are based on a different heterocyclic system, a (6R,12aR)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core biosynth.com. The synthesis of aminotadalafil would therefore follow synthetic routes established for tadalafil, which involve different starting materials and reaction sequences, such as a Pictet-Spengler reaction, to construct its characteristic tetracyclic framework caymanchem.com. There is no direct derivation pathway from sildenafil-based compounds to tadalafil-based compounds due to their fundamentally different molecular backbones.
Table 3: Structural Comparison of Sildenafil and Related Analogs
| Compound | Core Structure | Piperazine Moiety | Key Functional Group |
|---|---|---|---|
| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | N-methylpiperazine | Carbonyl (C=O) |
| This compound | Pyrazolo[4,3-d]pyrimidine-7-thione | N-(2-hydroxyethyl)piperazine | Thiocarbonyl (C=S) |
| Thiosildenafil | Pyrazolo[4,3-d]pyrimidine-7-thione | N-methylpiperazine | Thiocarbonyl (C=S) |
Pharmacological Mechanisms and Biological Activity of Hydroxythiohomosildenafil
Enzyme Inhibition Profile
Phosphodiesterase Type 5 (PDE-5) Inhibition
The principal mechanism of action for Hydroxythiohomosildenafil is the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). fda.gov PDE5 is an enzyme that plays a crucial role in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, including the vascular smooth muscle of the corpus cavernosum. drugbank.com By acting as a competitive binding agent for PDE5, sildenafil (B151) and its analogs block the enzyme's hydrolytic activity. drugbank.com This inhibition prevents the breakdown of cGMP. Although direct enzymatic assays on this compound are not widely published, its structural similarity to sildenafil strongly indicates that it functions as a PDE5 inhibitor. jfda-online.com
Cyclic Guanosine Monophosphate (cGMP) Pathway Modulation
The inhibition of PDE5 by compounds like this compound directly modulates the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to vasodilation. In response to stimuli, nitric oxide is released and activates the enzyme guanylate cyclase, which in turn increases the production of cGMP. drugbank.com cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of smooth muscle cells and vasodilation. fda.gov
By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cells. drugbank.com This enhancement and prolongation of the cGMP signal amplifies the smooth muscle relaxation response. Therefore, the biological effect is not caused by a direct relaxant action but by potentiating an existing endogenous pathway. drugbank.com
Structural-Activity Relationship (SAR) Studies
The specific chemical modifications in this compound's structure compared to sildenafil are central to understanding its pharmacological profile. Structure-activity relationship (SAR) studies of sildenafil analogs help elucidate how these changes influence the compound's interaction with its target enzyme.
Influence of Thio Substitution on Biological Activity
This compound is characterized by the replacement of the carbonyl oxygen on the pyrazolopyrimidine ring with a sulfur atom, creating a thioketone. nih.gov This substitution is a significant alteration to the molecule's core structure, known as the chromophore. While detailed pharmacological studies comparing the potency of thiosildenafil (B29118) analogs directly to their oxygen-containing counterparts are limited, the presence of these compounds as adulterants in performance-enhancing supplements suggests they retain biological activity. jfda-online.comresearchgate.net The substitution of sulfur for oxygen can alter properties such as bond lengths, angles, and electron distribution, which may influence the molecule's binding affinity for the PDE5 active site. Preliminary analyses of other thio-sildenafil analogs have confirmed their erectogenic potency, indicating that the thio-substitution is compatible with PDE5 inhibitory activity. researchgate.net
Impact of Hydroxylation on Pharmacological Profile
The second key modification is the replacement of the N-methyl group on the piperazine (B1678402) ring with an N-hydroxyethyl group. This change has two components: the extension from a methyl to an ethyl group ("homo" analog) and the addition of a terminal hydroxyl (-OH) group. Studies comparing sildenafil (with an N-methyl group) and vardenafil (B611638) (with an N-ethyl group) have suggested that this particular extension on the piperazine moiety plays a minimal role in the differences in inhibitory potency. researchgate.net However, the addition of a hydroxyl group can increase the polarity of the molecule, which may affect its pharmacokinetic properties, such as solubility and metabolism. nih.gov
Comparative Potency with Sildenafil
For context, published IC50 values for sildenafil and other well-known PDE5 inhibitors vary slightly across different studies but provide a benchmark for potency.
Interactive Data Table: Comparative Potency of Selected PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Notes |
| Sildenafil | 3.4 - 8.5 | Potency can vary based on assay conditions. nih.govresearchgate.net |
| Vardenafil | ~0.7 | Generally considered more potent than Sildenafil. researchgate.net |
| Tadalafil | ~1.2 | Known for a longer duration of action. researchgate.net |
| This compound | Not Available | Potency is inferred from its structural similarity to Sildenafil but has not been publicly quantified. |
While the exact potency of this compound remains unquantified in the public domain, its continued appearance in adulterated products, alongside sildenafil itself, suggests it possesses sufficient biological activity to be considered an effective alternative by illicit manufacturers. jfda-online.com
Exploratory Pharmacological Targets
Given that this compound is a sildenafil analog, it is presumed to act primarily as a PDE5 inhibitor. The therapeutic effects of sildenafil are attributed to its ability to block the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). nih.gov This inhibition leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. nih.gov Beyond this primary mechanism, research into sildenafil has uncovered a range of effects on various cellular pathways, suggesting potential therapeutic applications beyond erectile dysfunction. nih.gov These findings open avenues for investigating similar properties in its analogs, including this compound.
Currently, there is no scientific literature available that directly investigates the interaction between this compound and Fatty Acid Amide Hydrolase (FAAH). Furthermore, studies on its parent compound, sildenafil, have not established any significant inhibitory activity against FAAH. The primary mechanism of action for sildenafil and its analogs is focused on the inhibition of phosphodiesterase type 5 (PDE5). nih.gov Therefore, FAAH inhibition is not a recognized pharmacological target of this compound based on current knowledge.
While direct studies on this compound are lacking, the extensive research on sildenafil provides a framework for potential cellular pathways that could be modulated by this analog. These investigations into sildenafil's broader biological effects offer insights into areas of exploratory pharmacology for this compound.
Neurogenesis and Neuroprotection:
Sildenafil has been shown to promote neurogenesis and offer neuroprotective effects in animal models of stroke and neurodegenerative diseases. nih.govfrontiersin.org Studies indicate that sildenafil can increase the proliferation of neural stem cells and promote the maturation of new neurons. plos.orgnih.gov This effect is thought to be mediated by the cGMP signaling pathway, which is enhanced by PDE5 inhibition. karger.com Research has demonstrated that sildenafil treatment can lead to functional recovery after stroke in rats. nih.gov
Table 1: Effects of Sildenafil on Neurogenesis in Animal Models
| Study Focus | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Stroke Recovery | Rats with embolic middle cerebral artery occlusion | Sildenafil treatment significantly enhanced neurological recovery and increased the number of newly generated cells in the subventricular zone and dentate gyrus. | nih.gov |
| Ischemic Brain in Middle-Aged Mice | Middle-aged mice with ischemic brain | Sildenafil increased nestin-expressing neural stem cells, mature neurons, and oligodendrocytes. | plos.orgnih.gov |
| Developing Ischemic Brain | Developing mice with ischemic brain | Sildenafil treatment increased the quantity of immature neurons. | karger.com |
Anti-inflammatory Effects:
Emerging evidence suggests that sildenafil possesses anti-inflammatory properties. mdpi.comnih.gov It has been observed to reduce the levels of pro-inflammatory cytokines and modulate the activity of immune cells. nih.govfrontiersin.org The anti-inflammatory effects of sildenafil may be linked to its ability to downregulate inflammatory signaling pathways such as the NF-κB pathway. researchgate.net In experimental models, sildenafil has been shown to reduce inflammation and prevent tissue remodeling in conditions like monocrotaline-induced pulmonary arterial hypertension. nih.gov
Table 2: Anti-inflammatory Effects of Sildenafil
| Condition/Model | Key Findings on Inflammatory Markers/Pathways | Reference |
|---|---|---|
| LPS-activated microglial cells (in vitro) | Blocked NF-κB and MAPK activation, and inhibited iROS production. | nih.gov |
| Monocrotaline-induced pulmonary arterial hypertension in rats | Reduced the severity of inflammation and prevented pulmonary arterial remodeling. | nih.gov |
| General Inflammatory Processes | Can alleviate inflammation and downregulate the NF-κB signaling pathway. | researchgate.net |
Cardioprotective Effects:
Beyond its use in pulmonary arterial hypertension, sildenafil has been investigated for broader cardioprotective effects. nih.govnih.gov Studies in patients with stable systolic heart failure have shown that chronic PDE5 inhibition with sildenafil can improve left ventricular diastolic function and cardiac geometry. nih.gov It is also suggested to have a potential inhibitory effect on the TGFβ1-Smad2/3 pathway, which is involved in pulmonary artery remodeling. biomedres.us
Impurities, Degradation Products, and Stability Aspects of Hydroxythiohomosildenafil
Identification of Related Substances
The related substances of Hydroxythiohomosildenafil can be categorized into two main groups: impurities originating from the manufacturing process and products formed through degradation over time or under stress conditions.
Specific research detailing the process-related impurities for this compound is not extensively available. However, potential impurities can be inferred from the well-documented synthesis of its parent compound, sildenafil (B151) citrate. rjpbcs.com During synthesis, impurities can arise from starting materials, intermediates, or by-products of side reactions. rjpbcs.com
Potential process-related impurities, extrapolated from sildenafil synthesis, could include analogues of compounds such as those formed from incomplete reactions or side reactions involving the pyrazole and pyrimidine derivatives used in the synthesis. rjpbcs.comnih.gov
Table 1: Potential Process-Related Impurities of this compound (Based on Sildenafil Synthesis Analogs) This table is illustrative and lists potential impurities based on the known synthesis of the related compound, sildenafil. Specific impurities for this compound would depend on its unique synthetic route.
| Impurity Type | Potential Compound Name (Analog) | Potential Origin |
|---|---|---|
| Starting Material | 2-ethoxy-5-(chlorosulfonyl)benzoic acid analog | Unreacted starting material |
| Intermediate | N-methylpiperazine analog | Unreacted intermediate |
| By-product | Chloro-substituted this compound | Side reaction during chlorosulfonation |
| By-product | N-Oxide of this compound | Oxidation of the piperazine (B1678402) nitrogen |
Forced degradation studies on sildenafil and its analogues provide significant insight into the potential degradation products of this compound. tsijournals.comnih.gov Photodegradation, in particular, has been studied for a group of unapproved sildenafil analogues, including the structurally similar hydroxyhomo-sildenafil. nih.gov These studies reveal common degradation products formed under specific stress conditions.
A study involving the photodegradation of sildenafil analogues in artificial freshwater identified six common photoproducts for homosildenafil, hydroxyhomo-sildenafil, and thiosildenafil (B29118). nih.gov The primary site of degradation is the piperazine ring, which undergoes stepwise destruction. nih.govnih.gov
Table 2: Identified Photodegradation Products of Related Sildenafil Analogs Based on data from a photodegradation study of homosildenafil, hydroxyhomo-sildenafil, and thiosildenafil. nih.gov
| Product | Molecular Formula | Observed m/z |
|---|---|---|
| Photoproduct 1 | C₂₃H₃₀N₆O₅S | 518.1998 |
| Photoproduct 2 | C₂₃H₃₀N₆O₆S | 534.1947 |
| Photoproduct 3 | C₂₁H₂₆N₄O₅S | 462.1627 |
| Photoproduct 4 | C₁₉H₂₂N₄O₅S | 434.1314 |
| Photoproduct 5 | C₁₉H₂₂N₄O₆S | 450.1263 |
Degradation Pathways and Mechanisms
The chemical stability of this compound is influenced by environmental factors such as pH, oxygen, and light. The degradation pathways are generally inferred from studies on sildenafil and its analogues. nih.govsemanticscholar.org
Sildenafil analogues can be susceptible to hydrolytic degradation under acidic or alkaline conditions. semanticscholar.orgresearcher.life The sulfonamide bond is a potential site for hydrolysis, which could lead to the cleavage of the piperazine moiety from the phenyl ring. nih.gov While specific kinetic studies on this compound are not available, it is anticipated that the compound would exhibit instability in strong acidic or basic environments, a common characteristic for many pharmaceutical compounds. researcher.life
Forced degradation studies on sildenafil have shown that it undergoes considerable degradation under oxidative stress conditions. tsijournals.com The piperazine ring and other nitrogen-containing functional groups are often susceptible to oxidation. For this compound, potential oxidative degradation could involve N-oxidation of the piperazine ring or oxidation of the thio-group in the pyrazolopyrimidine ring system.
The most extensively studied degradation pathway for sildenafil analogues is photolysis. nih.govnih.gov When exposed to simulated sunlight, compounds like hydroxyhomo-sildenafil undergo a series of reactions centered on the piperazine ring. nih.gov Mass spectral data from these studies indicate a gradual breakdown of this heterocyclic structure. nih.gov
The primary photolytic degradation pathway involves the stepwise destruction of the piperazine ring, ultimately yielding a sulfonic acid derivative. nih.gov This sulfonic acid is identified as a key intermediate in the photolysis pathway. nih.gov This transformation suggests that the sulfonamide portion of the molecule is a primary chromophore and the site of initial photochemical activity. The N-hydroxyethyl group on the piperazine ring of this compound is also a potential site for photochemical reactions.
Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is essential for identifying the likely degradation products of a drug substance and for demonstrating the specificity of the analytical procedures used for its measurement. These methods are validated by subjecting the target compound to forced degradation under various stress conditions, such as hydrolysis (acidic and basic), oxidation, heat, and photolysis, to generate potential degradation products. While specific forced degradation studies for this compound are not extensively detailed in published literature, the analytical techniques employed for its detection are inherently capable of serving as stability-indicating methods.
The primary analytical platforms used for the identification and quantification of this compound and its analogues are based on chromatography and spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered the "gold standard" for screening and identifying erectile dysfunction drugs and their illegal analogues. Techniques such as liquid chromatography time-of-flight mass spectrometry (LC-QTOF-MS) and liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provide high selectivity and sensitivity. These methods can separate the parent compound from its impurities and degradation products, which can then be identified based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the structural elucidation of unknown compounds and is frequently used to confirm the identity of sildenafil analogues like this compound that have been isolated from adulterated products.
Other Spectroscopic Methods : Techniques including Fourier-transform infrared spectroscopy (FTIR) and UV spectroscopy have also been used to characterize the structure of this compound.
The validation of these methods ensures they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Analytical Method | Parameter | Reported Value | Reference |
|---|---|---|---|
| LC-MS/MS based Method | Limit of Detection (LOD) | <40 ng/mL | |
| Limit of Quantification (LOQ) | 80 ng/mL | ||
| Accuracy | 79.0%–124.7% | ||
| Precision (%RSD) | <14.9% | ||
| LC-HRMS based Method | Limit of Detection (LOD) | 0.4 mg/kg | |
| Limit of Quantification (LOQ) | 1.2 mg/kg | ||
| Recovery | 80% - 110% | ||
| Repeatability | <15% |
Purity Profiling and Quality Control Considerations
Purity profiling involves the identification and quantification of all impurities present in a pharmaceutical substance. For regulated active pharmaceutical ingredients (APIs), regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines that set thresholds for reporting, identifying, and qualifying impurities.
In the case of this compound, it is not a legally approved pharmaceutical ingredient but rather an illicit adulterant. Therefore, the concept of quality control does not apply in the traditional sense of ensuring a consistent and safe product for consumers. Instead, the focus of quality control shifts to the detection of this compound in suspect products. The presence of this compound in a consumer product renders it an unapproved new drug, leading to regulatory actions such as product recalls.
If this compound were to be considered as a legitimate API, its purity would be assessed against established specifications, similar to those for sildenafil. For sildenafil, guidelines suggest that any individual impurity should not exceed 0.5% of the maximum daily dose, with total impurities not exceeding 1%. Impurities can arise from the manufacturing process (synthesis-related impurities) or from degradation of the substance over time (degradation products). For example, a known degradation product of sildenafil under oxidative stress is Sildenafil N-oxide.
The quality control considerations for a substance like this compound primarily involve:
Screening and Identification : Using validated analytical methods to detect its presence in suspicious dietary supplements and herbal formulations.
Quantification : Determining the amount of the undeclared ingredient in the product to assess the potential health risk to consumers. Studies have found amounts ranging from 2.77 to 121.64 mg per sachet in adulterated products.
Structural Elucidation : Characterizing the exact chemical structure to confirm it as a sildenafil analogue.
| Consideration | Description | Context for this compound | Reference (by Analogy) |
|---|---|---|---|
| Identification | Confirmation of the chemical identity of the substance. | Primarily achieved through LC-MS/MS and NMR analysis of suspect products. | |
| Assay/Potency | Measurement of the amount of the active substance. | Quantification of the compound in adulterated supplements to determine the extent of illegal addition. | |
| Impurity Profiling | Identification and quantification of each impurity. | Not formally conducted as it is an illicit substance. Focus is on detection of the primary compound. | |
| Degradation Products | Impurities arising from chemical changes during storage. | Stability-indicating methods would be required to separate and identify any such products that might form. | |
| Specification Limits | Acceptable limits for impurities. | As an illegal adulterant, the only acceptable limit is non-detectable. For reference, sildenafil impurity limits are typically <0.5% for individual impurities. |
Forensic, Regulatory, and Public Health Implications of Hydroxythiohomosildenafil Adulteration
Prevalence and Global Distribution as an Adulterant
Hydroxythiohomosildenafil has been identified as a significant adulterant in various consumer products, primarily those marketed as dietary supplements for sexual enhancement. Its undeclared presence is a global issue, with reports of contaminated products surfacing in numerous countries. Forensic analysis plays a crucial role in identifying this and other sildenafil (B151) analogues in what are often deceptively labeled as "all-natural" or "herbal" products.
A 2016-2017 survey of 102 sexual enhancement dietary supplements purchased from retail locations in the Sacramento, California area found that 67% were adulterated with at least one phosphodiesterase-5 (PDE5) inhibitor. tandfonline.com While sildenafil was the most common adulterant, this compound was also detected, highlighting its role in the broader problem of supplement contamination. tandfonline.comdovepress.com
Table 1: Prevalence of Undeclared PDE5 Inhibitors in a California Survey This table is based on a study of 68 adulterated sexual enhancement supplements.
Numerous specific products have been recalled from the market after being found to contain this compound. These cases underscore the deliberate nature of the adulteration, intended to mimic the effects of approved erectile dysfunction drugs.
In 2013, a nationwide recall was issued for "ROCK-It MAN Male Enhancement Capsules" after the U.S. Food and Drug Administration (FDA) analysis confirmed the presence of this compound. mo.govconsumerlab.com The product was sold to distributors across the United States and made available through internet sales and retail locations. mo.gov Another product, "Libido Sexual Enhancer," was the subject of an FDA public notification after laboratory analysis found it contained not only this compound but also hydroxyhomosildenafil, sildenafil, and tadalafil. fda.govmedindia.net
Table 2: Selected Case Studies of this compound Adulteration
The issue of adulteration with sildenafil analogues like this compound is a global public health challenge. tandfonline.com Studies and regulatory actions have identified tainted products in various parts of the world, including the United States, Europe, and Asia. tandfonline.comresearchgate.net For instance, analyses of products from the Czech and Malaysian markets have also revealed significant levels of adulteration with PDE5 inhibitors. tandfonline.com
The overwhelming trend is the adulteration of products marketed for male sexual enhancement. dovepress.comnih.gov These products are often sold in single-serving blister packs and are more likely to be found at smaller retail locations such as gas stations and convenience stores. tandfonline.com A survey found that 88% of samples purchased from smaller retail outlets were adulterated, compared to only 7% from larger stores like pharmacies or supermarkets. tandfonline.com While many of these products are labeled as "Made in the USA," the FDA has frequently identified such fraudulent dietary supplements entering the country through international mail facilities. tandfonline.com
Public Health Risks and Consumer Safety Concerns
The primary concern with the adulteration of supplements with this compound is the significant and undisclosed risk to public health. nih.govnih.gov Consumers are unknowingly exposed to a pharmacologically active substance with an uncharacterized safety profile. nih.gov
The most critical health risk associated with this compound is its potential to interact with nitrates, which are found in some prescription drugs used to treat conditions like diabetes, high blood pressure, high cholesterol, and heart disease. mo.govfda.gov This interaction can cause a precipitous and potentially fatal drop in blood pressure. mo.govmedindia.net
Furthermore, because this compound is a sildenafil analogue, it may cause similar side effects, such as headaches and flushing. mo.gov However, as an unstudied chemical, its full toxicological profile is unknown, and it may have other, more severe adverse effects. harvard.edunih.gov The presence of these hidden ingredients makes the products particularly dangerous, as consumers are unaware of the potential for adverse events or interactions with their existing medications. nih.govnih.gov The FDA has noted a growing trend of dietary supplements containing hidden drugs and chemicals, often marketed as "all natural," and advises consumers to exercise caution. fda.govmedindia.net
Drug-Drug Interactions (e.g., Nitrates)
A primary concern with the consumption of this compound is its potential for severe drug-drug interactions, most notably with nitrates. nih.gov Like its analogue sildenafil, this compound is a phosphodiesterase type 5 (PDE5) inhibitor. nih.gov PDE5 inhibitors work by increasing the levels of cyclic guanosine (B1672433) monophosphate (cGMP), a molecule that relaxes smooth muscle and leads to vasodilation (the widening of blood vessels). youtube.comdrugs.com
Nitrate medications, such as nitroglycerin, are often prescribed for conditions like angina (chest pain) and also function by increasing cGMP levels, albeit through a different mechanism involving the release of nitric oxide. youtube.comdrugs.com When a PDE5 inhibitor like this compound is taken concurrently with a nitrate, the effects on cGMP levels are additive, leading to a synergistic and potentially dangerous drop in blood pressure (hypotension). drugs.comgpnotebook.com This severe hypotension can result in dizziness, syncope (fainting), and in critical cases, myocardial ischemia (insufficient blood flow to the heart muscle) or even heart attack. drugs.com
Individuals with pre-existing cardiovascular conditions, such as diabetes, high blood pressure, high cholesterol, or heart disease, are often prescribed nitrates and are at a heightened risk if they unknowingly consume products adulterated with this compound. nih.gov The co-administration of PDE5 inhibitors and nitrates is contraindicated, meaning they should not be used together under any circumstances. gpnotebook.com
Table 1: Interaction of this compound with Nitrates
| Compound Class | Mechanism of Action | Combined Effect | Potential Outcome |
|---|---|---|---|
| This compound (PDE5 Inhibitor) | Inhibits the degradation of cGMP, leading to vasodilation. | Synergistic increase in cGMP levels. | Severe hypotension (dangerous drop in blood pressure). |
| Nitrates (e.g., Nitroglycerin) | Promote the synthesis of cGMP, leading to vasodilation. | Synergistic increase in cGMP levels. | Dizziness, syncope, myocardial ischemia. |
Unregulated Use and Associated Adverse Events
The use of products containing undisclosed this compound is fraught with risk due to the lack of medical oversight and quality control. Consumers are unaware of the presence of this potent pharmaceutical, its appropriate dosage, or potential side effects. The adverse events associated with sildenafil and its analogues are well-documented and can range from mild to severe.
Common adverse reactions can include:
Headache nih.gov
Flushing (redness of the skin) nih.gov
Dyspepsia (indigestion)
Abnormal vision (including blurred vision and changes in color perception)
Nasal congestion
Back pain
Myalgia (muscle pain)
Nausea
Dizziness
More severe, though less common, adverse events have been reported with PDE5 inhibitors, including:
Priapism: A persistent and painful erection that can cause permanent damage to the penis if not treated promptly.
Sudden Vision Loss: This may be a sign of non-arteritic anterior ischemic optic neuropathy (NAION), a serious eye condition.
Sudden Hearing Loss: This can be accompanied by tinnitus (ringing in the ears) and dizziness.
The risks are compounded by the fact that illicitly manufactured supplements can contain inconsistent and inaccurate amounts of the active ingredient, or even harmful contaminants. nih.gov This unpredictability in dosage further increases the likelihood of experiencing adverse effects. Individuals who bypass the healthcare system to purchase these products also miss the opportunity for diagnosis of underlying medical conditions, such as cardiovascular disease, for which erectile dysfunction can be an early indicator.
Forensic Analysis in Biological Matrices
The identification of this compound and other sildenafil analogues in biological samples is a critical task for forensic toxicology. It can provide evidence of consumption in criminal investigations, doping control, and post-mortem examinations. Hair analysis has emerged as a particularly valuable tool in this context due to its unique advantages over traditional matrices like blood and urine.
Detection in Hair Samples
Hair analysis offers a significantly longer window of detection compared to blood or urine, making it possible to establish a history of drug exposure over weeks, months, or even years, depending on the length of the hair sample. turkjps.orgnih.gov Drugs and their metabolites are incorporated into the hair shaft from the bloodstream during growth and remain trapped, providing a chronological record of consumption. nih.gov This makes hair an ideal matrix for retrospective monitoring of drug use. turkjps.org
The non-invasive nature of hair sample collection is another key advantage, as it can be performed easily and under supervision to prevent adulteration or substitution. turkjps.org The stability of drugs within the hair matrix also allows for easier storage and transport compared to biological fluids. nih.gov
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for hair analysis due to their high sensitivity and specificity, which are necessary to detect the low concentrations of drugs typically found in hair. nih.gov LC-MS/MS, in particular, is considered a gold standard for the screening and identification of PDE5 inhibitors and their analogues in various samples.
Sample Preparation Techniques (e.g., Liquid/Liquid Extraction)
Before instrumental analysis, the target compounds must be extracted from the complex hair matrix. This sample preparation step is crucial for removing interferences and concentrating the analytes to a level suitable for detection. Liquid-liquid extraction (LLE) is a widely used and effective technique for this purpose.
The general principle of LLE involves partitioning the analytes between two immiscible liquid phases, typically an aqueous solution and an organic solvent. The choice of solvent is critical and depends on the polarity and solubility of the target compound. For sildenafil and its analogues, various LLE protocols have been developed.
A typical LLE procedure for extracting sildenafil analogues from a biological sample might involve the following steps:
Decontamination and Pulverization: Hair samples are first washed to remove external contaminants. They are then pulverized or cut into small segments to increase the surface area for extraction.
Incubation/Digestion: The hair is incubated in a solvent, often under basic or acidic conditions, to break down the hair structure and release the trapped drug molecules. For sildenafil, an extraction method using methanol-5 M hydrochloric acid has been shown to be efficient. nih.gov
Extraction: An organic solvent (e.g., a mixture of diethyl ether and dichloromethane) is added to the sample. nih.gov The mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous phase into the organic phase.
Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.
Evaporation and Reconstitution: The organic layer containing the analyte is carefully removed and evaporated to dryness, often under a stream of nitrogen. The dried residue is then redissolved in a small volume of a solvent compatible with the analytical instrument (e.g., the mobile phase used in LC-MS/MS).
This multi-step process ensures a clean and concentrated extract, which is essential for achieving the low limits of detection required in forensic hair analysis.
Table 2: Analytical Parameters for this compound Detection
| Analytical Technique | Parameter | Value/Description |
|---|---|---|
| LC-MS/MS | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) | |
| Specific m/z values are determined during method development. | ||
| Sample Preparation | Technique | Liquid-Liquid Extraction (LLE) |
| Key Steps | Decontamination, Pulverization, Incubation, Extraction, Evaporation, Reconstitution. |
Research Applications and Future Directions in Hydroxythiohomosildenafil Studies
Reference Standard Utility in Analytical Chemistry
Hydroxythiohomosildenafil serves as a crucial reference standard in analytical chemistry. Its primary utility lies in the development and validation of analytical methods designed to detect the adulteration of dietary supplements and herbal products. The availability of a certified reference standard allows laboratories to:
Confirm the identity of unknown peaks detected during routine screening of products marketed for sexual enhancement.
Quantify the concentration of this compound in seized or suspicious products, which is essential for risk assessment and regulatory action.
Establish method specificity , ensuring that the analytical technique can distinguish this compound from the approved drug, sildenafil (B151), and other known analogues.
The use of this compound as a reference material is fundamental for ensuring the accuracy and reliability of analytical results in forensic and quality control laboratories.
Development of New Analytical Techniques
The clandestine nature of sildenafil analogue distribution necessitates the continuous development of sophisticated and efficient analytical techniques.
A significant area of future research is the development of portable and rapid screening methods to detect this compound and other analogues at points of entry or in field settings. While laboratory-based methods are the gold standard, they can be time-consuming and require specialized personnel. Future advancements could include:
Immunochromatographic assays , similar to pregnancy tests, that can provide a rapid qualitative indication of the presence of sildenafil analogues in a sample.
Portable spectroscopic devices , such as handheld Raman or near-infrared spectrometers, coupled with spectral libraries that include this compound for on-the-spot identification.
These technologies would enable regulatory agencies to conduct more widespread and efficient screening of potentially adulterated products.
Mass spectrometry (MS) is a cornerstone in the identification of novel compounds. Advanced MS techniques are continually being refined to improve the detection and characterization of sildenafil analogues:
High-Resolution Mass Spectrometry (HRMS) : Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds and facilitating their identification.
Tandem Mass Spectrometry (MS/MS) : This technique provides structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of this compound can be compared to that of sildenafil and other analogues to pinpoint structural modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a powerful combination for separating complex mixtures and providing sensitive and specific detection of target compounds.
Future research will likely focus on developing comprehensive LC-MS/MS libraries that include a wide range of potential sildenafil analogues to streamline their identification.
Further Pharmacological and Toxicological Investigations
There is a significant knowledge gap regarding the pharmacological and toxicological properties of this compound. As an unapproved and uncharacterized substance, its effects on the human body are largely unknown, necessitating comprehensive investigation.
To date, no comprehensive pharmacokinetic studies have been published for this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its potential for efficacy and toxicity. Future research should aim to:
Determine the oral bioavailability of this compound.
Identify the primary metabolic pathways and the enzymes involved, likely cytochrome P450 (CYP) isoenzymes, similar to sildenafil. europeanreview.org
Characterize its plasma protein binding and volume of distribution.
Determine its elimination half-life and clearance rate.
This data is essential to predict its potential for drug-drug interactions and to understand how long the compound and its metabolites remain in the body.
The safety profile of this compound is completely uncharacterized. Given that structural modifications to sildenafil can alter its activity and toxicity, dedicated safety assessments are imperative.
In Vitro Studies : Future research should include cytotoxicity assays in various cell lines (e.g., liver, heart, and endothelial cells) to assess its potential for direct cellular damage. nih.gov Studies on its inhibitory activity against different phosphodiesterase (PDE) isozymes are also needed to understand its selectivity profile compared to sildenafil.
In Vivo Studies : Animal studies are necessary to evaluate the systemic toxicity of this compound. These studies would assess its effects on various organ systems and determine its acute and chronic toxicity profiles. Based on the known side effects of sildenafil, particular attention should be paid to cardiovascular, hepatic, and visual systems.
The following table outlines key areas for future pharmacological and toxicological research on this compound:
| Research Area | Specific Focus | Rationale |
| Pharmacokinetics | Oral Bioavailability | To understand the extent of absorption after ingestion. |
| Metabolic Pathways | To identify potential drug-drug interactions and active metabolites. | |
| Elimination Half-Life | To determine the duration of action and potential for accumulation. | |
| In Vitro Toxicology | Cytotoxicity Assays | To assess the potential for direct cell damage in key organs. |
| PDE Isozyme Selectivity | To understand its potential for off-target effects compared to sildenafil. | |
| In Vivo Toxicology | Acute Toxicity Studies | To determine the short-term adverse effects and lethal dose. |
| Chronic Toxicity Studies | To evaluate the long-term health risks associated with repeated exposure. | |
| Cardiovascular Safety | To investigate effects on blood pressure, heart rate, and cardiac function. | |
| Hepatotoxicity | To assess the potential for liver damage. europeanreview.org |
Elucidation of Long-Term Effects and Metabolite Studies
As an unapproved drug analogue, dedicated studies on the long-term pharmacological effects and metabolic fate of this compound in humans are currently nonexistent. The scientific literature has focused primarily on its detection as an illegal adulterant rather than its clinical pharmacology. Future research is critically needed to understand its behavior in the body.
Future investigations into this compound would need to determine if it undergoes similar N-dealkylation at the piperazine (B1678402) ring and to identify the specific metabolites formed. It would be crucial to ascertain whether these metabolites are pharmacologically active and to characterize their potency and selectivity for PDE5 and other enzymes. Understanding the metabolic profile is a fundamental step in predicting the compound's duration of action, potential for accumulation, and interaction with other drugs. The terminal half-life of sildenafil's primary metabolite is approximately 4 hours, a parameter that would also need to be established for this compound and its derivatives to fully comprehend its pharmacokinetic profile drugbank.com.
Strategies for Mitigation of Adulteration
The clandestine inclusion of this compound and other sildenafil analogues in consumer products, particularly those marketed as natural dietary supplements for sexual enhancement, poses a significant public health concern. A multi-faceted approach involving advanced analytical detection, stringent regulatory oversight, and public education is necessary to mitigate this issue.
Analytical Detection Strategies
The primary strategy for combating adulteration is the development and implementation of robust analytical methods for the rapid and accurate screening of suspect products. Because many of these analogues are novel and not commercially available as reference standards, analytical techniques must be capable of identifying unknown compounds. researchgate.net
A variety of methods have been successfully employed to detect and identify this compound and related compounds in adulterated supplements.
| Analytical Technique | Application in Adulterant Screening |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | A foundational technique used for the separation and quantification of known adulterants. Methods using ultraviolet (UV) or photodiode array (PDA) detectors are common. researchgate.netturkjps.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) | Considered a gold standard for its high sensitivity and specificity in both screening for and identifying PDE5 inhibitors and their analogues. order-cialis.com It is highly effective for identifying unknown compounds through mass measurement. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for identifying volatile or derivatized compounds and has been applied in forensic analysis of PDE5 analogues. order-cialis.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the structural elucidation of new or unknown analogues discovered in supplements. nih.gov |
| Spectroscopic Methods (FTIR, Raman) | Used for rapid, preliminary screening of samples with minimal preparation, capable of detecting characteristic absorption peaks of PDE5 inhibitors. nih.gov |
| Time-Resolved Fluorescence Immunochromatography Assay (TRFICA) | An emerging rapid screening technology that uses broad-spectrum antibodies to detect multiple sildenafil and tadalafil analogues simultaneously in a single test. order-cialis.com |
Researchers are continually working to create comprehensive libraries of known PDE5 inhibitors and their analogues to improve the accuracy of targeted screening methods. researchgate.net Furthermore, novel standard-free detection methods using techniques like HPLC with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) are being developed to identify new, uncharacterized derivatives without the need for reference standards. wiley.com
Regulatory and Enforcement Strategies
Effective mitigation relies heavily on a strong regulatory framework. In the United States, the Dietary Supplement Health and Education Act of 1994 (DSHEA) prohibits the marketing of adulterated or misbranded products. nih.govfda.gov The Food and Drug Administration (FDA) holds the authority to take action against such products post-market. fda.govusp.org
Key regulatory strategies include:
Post-Market Surveillance: The FDA monitors the market for unsafe products through inspections, consumer complaints, and adverse event reporting systems. usp.org
Mandatory Recall Authority: The Food Safety Modernization Act provides the FDA with the authority to mandate recalls of adulterated or misbranded products, a significant tool for removing dangerous supplements from the market. nih.gov
Good Manufacturing Practices (GMPs): Enforcement of cGMP guidelines helps ensure that dietary supplements are produced consistently and are free of contaminants and undeclared ingredients. nih.govdigicomply.com
Public Notifications: The FDA issues public warnings and recall notices about tainted products to alert consumers and healthcare professionals to the dangers. fda.gov
However, the sheer volume of products on the market presents a significant challenge. slu.edu Experts suggest that regulatory reforms, such as mandatory product listing and enhanced post-market surveillance, could provide the FDA with better tools to oversee the market and act proactively against harmful products. usp.orgslu.edu Global collaboration between health authorities is also crucial to identify and remove illegal products from the international market.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying Hydroxythiohomosildenafil in complex matrices like herbal supplements?
- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI). Key parameters include:
- Column : C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size).
- Mobile phase : Gradient of acetonitrile and 0.1% formic acid in water.
- Detection : Multiple reaction monitoring (MRM) for ions specific to this compound (e.g., m/z 507 → 369 and 507 → 283).
- Validation : Ensure specificity, linearity (R² > 0.99), and recovery rates (85–115%) per ICH guidelines .
Q. How can researchers distinguish this compound from structurally similar PDE5 inhibitors (e.g., sildenafil, tadalafil) in adulterated products?
- Methodological Answer : Perform comparative fragmentation analysis using MS/MS. This compound’s sulfur substitution and hydroxyl group produce distinct fragmentation patterns compared to sildenafil derivatives. Combine with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Advanced Research Questions
Q. What experimental designs are appropriate for assessing the pharmacokinetic interactions of this compound with cytochrome P450 enzymes (e.g., CYP3A4)?
- Methodological Answer :
- In vitro : Use human liver microsomes (HLM) or recombinant CYP3A4 enzymes. Incubate this compound with NADPH-regenerating systems and quantify metabolite formation via LC-MS.
- In vivo (preclinical) : Administer this compound to CYP3A4-humanized mouse models and compare plasma concentrations with wild-type controls.
- Data Analysis : Apply Michaelis-Menten kinetics to calculate Km and Vmax values. Address inter-study variability by standardizing enzyme sources and incubation conditions .
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Step 1 : Replicate studies using harmonized protocols (e.g., OECD guidelines for in vivo testing).
- Step 2 : Analyze confounding variables (e.g., bioavailability differences due to matrix effects in supplements).
- Step 3 : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro toxicity thresholds to in vivo scenarios.
- Critical Consideration : Address species-specific metabolic differences and dose-scaling limitations .
Q. What strategies ensure ethical and compliant recruitment for clinical studies on this compound’s adverse effects?
- Methodological Answer :
- Participant Selection : Use exclusion criteria aligned with ICH E6(R3), such as excluding patients with cardiovascular comorbidities or concurrent PDE5 inhibitor use.
- Informed Consent : Disclose risks of undisclosed adulterants in supplements.
- Monitoring : Implement real-time data audits to detect protocol deviations (e.g., unrecorded concomitant medications) .
Methodological Frameworks
Q. How can the PICO framework structure research questions on this compound’s efficacy in preclinical models?
- Example Application :
- Population (P) : Male Sprague-Dawley rats with induced erectile dysfunction.
- Intervention (I) : this compound (0.5–2.0 mg/kg oral dose).
- Comparison (C) : Sildenafil citrate (positive control).
- Outcome (O) : Intracavernosal pressure/mean arterial pressure (ICP/MAP) ratio.
- FINER Evaluation : Ensure feasibility (dose range based on prior LC-MS quantification) and novelty (comparison to non-sildenafil analogs) .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. For safety data, apply Bayesian hierarchical models to account for rare adverse events in small sample sizes. Validate assumptions via sensitivity analysis .
Data Integrity & Reporting
Q. How should researchers mitigate data manipulation risks in studies involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
